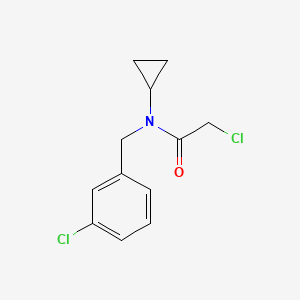
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide, also known as CCBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCBC belongs to the class of compounds called amides and has a molecular weight of 291.77 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is not fully understood, but studies have shown that it works by inhibiting various cellular pathways. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can induce apoptosis and cell cycle arrest in cancer cells. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to reduce inflammation and pain in animal models of arthritis. Additionally, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its potential as a therapeutic agent for cancer and inflammatory diseases. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have low toxicity and high selectivity towards cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its complex synthesis method, which may limit its widespread use in scientific research.
Orientations Futures
There are several future directions for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide research. One potential direction is the development of more efficient and cost-effective synthesis methods for 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide. Another potential direction is the investigation of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, more studies are needed to fully understand the mechanism of action of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide and its potential side effects. Overall, 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has significant potential as a therapeutic agent and warrants further investigation in scientific research.
Méthodes De Synthèse
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can be synthesized through a multistep process that involves the reaction of 3-chlorobenzylamine with chloroacetyl chloride, followed by the reaction with cyclopropylamine. The resulting product is then purified through column chromatography to obtain 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide with high purity and yield.
Applications De Recherche Scientifique
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the most promising applications of 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide is its use as an anticancer agent. Studies have shown that 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. 2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-chloro-N-[(3-chlorophenyl)methyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-7-12(16)15(11-4-5-11)8-9-2-1-3-10(14)6-9/h1-3,6,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWZHMBNMZWPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)Cl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chlorobenzyl)-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2615845.png)
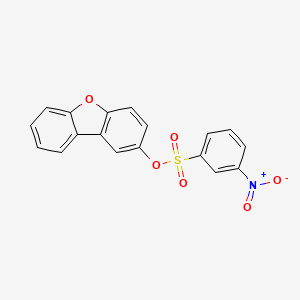
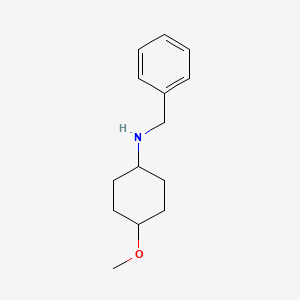

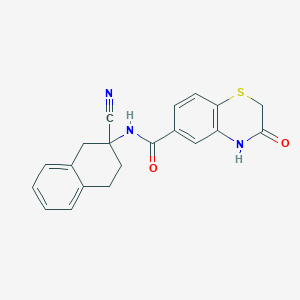
![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)

![N'-[5-Bromo-6-[2,3-dihydro-1H-inden-2-yl(methyl)amino]-2-methylpyridin-3-yl]-N-ethyl-N-methylmethanimidamide](/img/structure/B2615858.png)

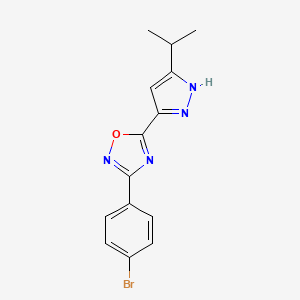
![Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2615862.png)

![2-[(4-chlorophenyl)sulfonyl]-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2615866.png)
![Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2615868.png)